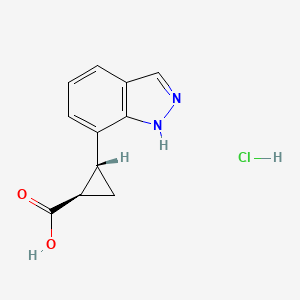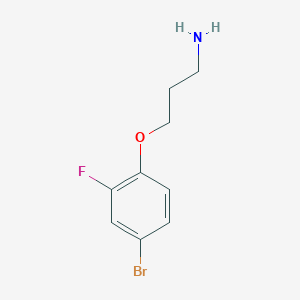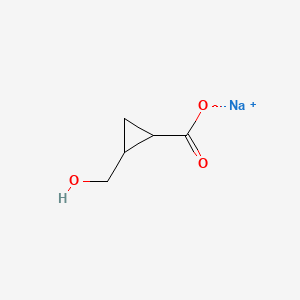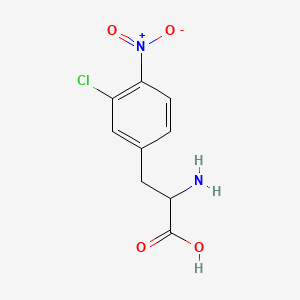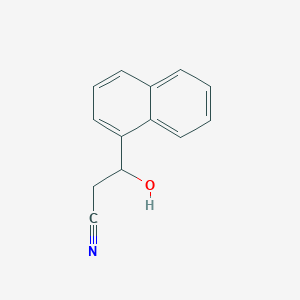
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propanenitrile backbone, with a naphthalene ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: Naphthalene-1-carbaldehyde, malononitrile, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-3-(naphthalen-1-yl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxy-3-(naphthalen-1-yl)propanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Oxo-3-(naphthalen-1-yl)propanenitrile
Reduction: 3-Hydroxy-3-(naphthalen-1-yl)propanamine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(phenyl)propanenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.
3-Hydroxy-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a naphthalene ring.
3-Hydroxy-3-(benzyl)propanenitrile: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-naphthalen-1-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8H2 |
Clave InChI |
ZGYIXPXUGGEAKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



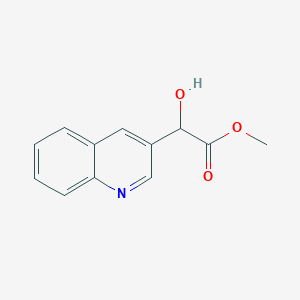
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
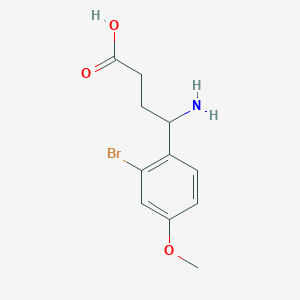
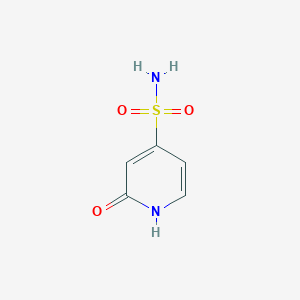
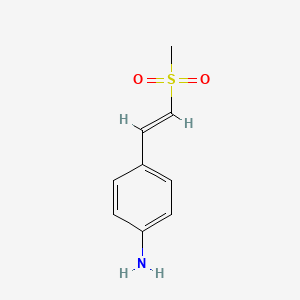
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
